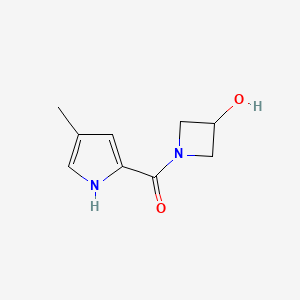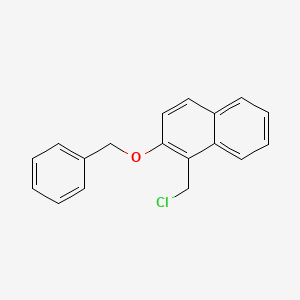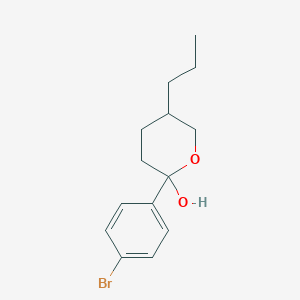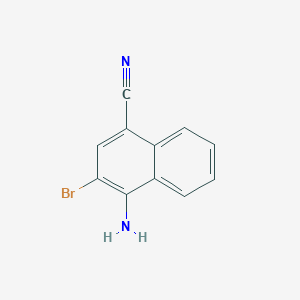
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone is a chemical compound with the molecular formula C9H12N2O2. It is characterized by the presence of both azetidine and pyrrole rings, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone typically involves the reaction of 3-hydroxyazetidine with 4-methyl-1H-pyrrole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to increase yield and purity, as well as the use of automated systems for reaction monitoring and product isolation .
Chemical Reactions Analysis
Types of Reactions
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Electrophiles like bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of (3-oxoazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone: Unique due to the presence of both azetidine and pyrrole rings.
(3-hydroxyazetidin-1-yl)-(4-ethyl-1H-pyrrol-2-yl)methanone: Similar structure but with an ethyl group instead of a methyl group.
(3-hydroxyazetidin-1-yl)-(4-phenyl-1H-pyrrol-2-yl)methanone: Contains a phenyl group, leading to different chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(3-hydroxyazetidin-1-yl)-(4-methyl-1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C9H12N2O2/c1-6-2-8(10-3-6)9(13)11-4-7(12)5-11/h2-3,7,10,12H,4-5H2,1H3 |
InChI Key |
APTKPRDDEUNPIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1)C(=O)N2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Ethyl-5-(oxan-2-yloxy)phenyl]boronic acid](/img/structure/B13876111.png)


![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)

![2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid](/img/structure/B13876150.png)
![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)

![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)




